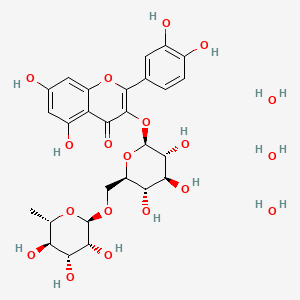

Rutin hydrate

Description

Properties

CAS No. |

207671-50-9 |

|---|---|

Molecular Formula |

C27H32O17 |

Molecular Weight |

628.5 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;hydrate |

InChI |

InChI=1S/C27H30O16.H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;/m0./s1 |

InChI Key |

PGHSKTKIQIBATG-ZAAWVBGYSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O |

melting_point |

125 °C |

Other CAS No. |

250249-75-3 |

physical_description |

Solid |

Pictograms |

Irritant |

solubility |

0.125 mg/mL |

Origin of Product |

United States |

Foundational & Exploratory

Rutin Hydrate's Mechanism of Action in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases. Rutin, a natural flavonoid glycoside, has demonstrated significant neuroprotective properties, primarily attributed to its potent anti-inflammatory and antioxidant activities. This technical guide provides an in-depth exploration of the molecular mechanisms through which rutin hydrate mitigates neuroinflammation. It details the compound's interaction with key signaling pathways, summarizes quantitative findings from pertinent studies, outlines common experimental protocols, and provides visual representations of the core mechanisms to facilitate a comprehensive understanding for research and development applications.

Core Mechanisms of Action

Rutin exerts its anti-neuroinflammatory effects through a multi-targeted approach, primarily by modulating glial cell activation, inhibiting pro-inflammatory signaling cascades, and activating endogenous antioxidant pathways.

Inhibition of Microglial Activation and Polarization

Microglia, the resident immune cells of the central nervous system (CNS), play a central role in neuroinflammation. Upon activation by stimuli like lipopolysaccharide (LPS) or amyloid-beta (Aβ), microglia can adopt a pro-inflammatory (M1) phenotype, releasing cytotoxic factors. Rutin has been shown to suppress this M1 activation and promote a shift towards the anti-inflammatory and neuroprotective (M2) phenotype.[1]

This is achieved by:

-

Downregulating M1 Markers : Rutin pretreatment significantly reduces the expression of M1 markers such as inducible nitric oxide synthase (iNOS) and CD86 in activated microglia.[1][2]

-

Upregulating M2 Markers : Concurrently, rutin increases the expression of M2 markers like arginase 1 (Arg-1) and CD206.[1][2]

-

Reducing Pro-inflammatory Mediators : Rutin inhibits the production and release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) from activated microglial cells.

Modulation of Key Signaling Pathways

Rutin's influence on glial cells is mediated by its interaction with several critical intracellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, transcribing genes for pro-inflammatory cytokines. Rutin effectively inhibits this pathway at multiple points. In models of neuroinflammation, rutin has been shown to suppress the activation of NF-κB, thereby reducing the expression of downstream targets including TNF-α, IL-1β, and IL-6. Studies in zebrafish and rat models have confirmed that rutin's anti-neuroinflammatory effects are centrally linked to its inhibition of the NF-κB pathway.

A key upstream regulator of NF-κB is the Toll-like receptor 4 (TLR4). Rutin pretreatment can inhibit the expression of TLR4 and its adaptor protein, myeloid differentiation factor 88 (MyD88), and block the phosphorylation of I kappa B kinase (IKK), which is necessary for NF-κB activation.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. Rutin is a potent activator of the Nrf2/antioxidant response element (ARE) pathway. It promotes the translocation of Nrf2 from the cytoplasm into the nucleus, where it binds to the ARE and initiates the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase. This activation of Nrf2/HO-1 signaling enhances the cellular antioxidant defense, counteracting the oxidative stress that is both a cause and a consequence of neuroinflammation.

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses and inflammation. Rutin has been observed to inhibit the activation of the p38 MAPK pathway, which is implicated in spinal cord injury and other neuroinflammatory conditions. By suppressing p38 MAPK, rutin can reduce the activity of downstream inflammatory mediators and decrease apoptosis-related proteins.

The NLRP3 inflammasome is a protein complex that, when activated, triggers the maturation of IL-1β and IL-18, potent pro-inflammatory cytokines. Rutin has been shown to inhibit the activation of the NLRP3 inflammasome in microglia, further contributing to its anti-inflammatory profile. This inhibition helps to reduce the cycle of inflammation and neuronal damage seen in diseases like Alzheimer's.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various experimental models of neuroinflammation.

Table 1: Effect of Rutin on Pro-inflammatory Cytokines and Mediators

| Model System | Stimulus | Rutin Concentration/Dose | Mediator | Result | Citation(s) |

| BV-2 Microglial Cells | LPS (100 ng/mL) | 12.5, 25, 50 µg/mL | TNF-α, IL-1β, IL-6, NO | Significant reduction | |

| Primary Glial Cultures | - | 50, 100 µmol/L | TNF-α, NO | Significant increase | |

| Rat Model of TBI | Mechanical Trauma | 50 mg/kg | TNF-α, NF-ĸB | Significant decrease | |

| Rat Model of SAH | Endovascular Perforation | 50 mg/kg | Inflammatory Cytokines | Significant downregulation | |

| APPswe/PS1dE9 Mice | - | 100 mg/kg (p.o.) | IL-1, IL-6, IL-8, COX-2 | Significant reduction | |

| Zebrafish | CuSO₄ / LPS | 100 mg/L | tnfα, il6, il1β (gene expression) | Significant regulation |

Table 2: Effect of Rutin on Microglial Polarization Markers

| Model System | Stimulus | Rutin Concentration | Marker | Result | Citation(s) |

| BV-2 Microglial Cells | LPS (100 ng/mL) | 12.5, 25, 50 µg/mL | CD86, iNOS (M1) | Downregulated | |

| BV-2 Microglial Cells | LPS (100 ng/mL) | 12.5, 25, 50 µg/mL | Arg-1, CD206 (M2) | Upregulated | |

| BV-2 Microglial Cells | - | - | iNOS, CD86 (M1) | Downregulated | |

| BV-2 Microglial Cells | - | - | Arg-1, CD206 (M2) | Upregulated |

Table 3: Effect of Rutin on Oxidative Stress Markers

| Model System | Stimulus | Rutin Concentration/Dose | Marker | Result | Citation(s) |

| Rat Model of TBI | Mechanical Trauma | 50 mg/kg | MDA | Decreased | |

| Rat Model of TBI | Mechanical Trauma | 50 mg/kg | tGSH | Increased | |

| Rat SCI Model | Compression | 30 mg/kg | MDA | Decreased | |

| Rat SCI Model | Compression | 30 mg/kg | SOD, CAT, GSH-Px | Increased | |

| SH-SY5Y Cells | Lead (Pb) | - | Oxidative Stress | Alleviated |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are representative protocols derived from the literature.

In Vitro: BV-2 Microglial Cell Model of Neuroinflammation

-

Cell Culture : BV-2 immortalized murine microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

-

Rutin Pretreatment : Cells are seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere. They are then pretreated with varying concentrations of rutin (e.g., 12.5, 25, 50 µg/mL) for 1 hour.

-

Induction of Inflammation : Neuroinflammation is induced by adding lipopolysaccharide (LPS) to the media at a final concentration of 100 ng/mL for a specified duration (e.g., 24 hours).

-

Analysis :

-

Cytokine Measurement : Supernatants are collected to measure levels of TNF-α, IL-1β, and IL-6 using commercial ELISA kits.

-

NO Measurement : Nitric oxide production is assessed by measuring nitrite concentration in the supernatant using the Griess reagent assay.

-

Western Blot : Cell lysates are collected for Western blot analysis to determine the protein expression levels of iNOS, Arg-1, TLR4, and phosphorylated vs. total NF-κB and IKK.

-

RT-qPCR : RNA is extracted to quantify the gene expression of M1/M2 markers and cytokines.

-

In Vivo: Rat Model of Subarachnoid Hemorrhage (SAH)

-

Animal Model : Adult male Sprague-Dawley rats are used. SAH is induced using the endovascular perforation method, where a sharpened suture is inserted through the external carotid artery to perforate the internal carotid artery bifurcation. Sham-operated animals undergo the same procedure without perforation.

-

Rutin Administration : Rutin (50 mg/kg) is administered intraperitoneally (i.p.) at 30 minutes post-SAH induction. The vehicle group receives an equivalent volume of the solvent.

-

Endpoint and Tissue Collection : At 24 hours post-SAH, rats are deeply anesthetized and sacrificed. Brains are harvested for analysis.

-

Analysis :

-

Neurological Scoring : Behavioral deficits are assessed prior to sacrifice using a standardized neurological scoring system.

-

Brain Water Content : The wet/dry weight method is used to quantify brain edema.

-

Blood-Brain Barrier (BBB) Permeability : Evans blue dye extravasation is measured to assess BBB integrity.

-

Biochemical Analysis : Brain tissue homogenates are used to measure the protein levels of RAGE, NF-κB, and various inflammatory cytokines via Western blot or ELISA.

-

Visualizing the Mechanisms

The following diagrams, created using the DOT language, illustrate the key pathways and workflows involved in rutin's action.

Signaling Pathways

Caption: Rutin's dual action on inflammatory and antioxidant pathways.

Microglial Polarization Workflow

Caption: Rutin promotes microglial shift from M1 to M2 phenotype.

Overall Neuroprotective Logic

Caption: Logical flow of rutin's neuroprotective intervention.

References

The Anti-Cancer Potential of Rutin Hydrate: A Technical Overview of Its Biological Activities in Cancer Cell Lines

For Immediate Release

[City, State] – [Date] – Rutin hydrate, a naturally occurring flavonoid, is demonstrating significant potential as an anti-cancer agent. A comprehensive review of recent in vitro studies reveals its capacity to inhibit proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in various cancer cell lines. This technical guide synthesizes the current understanding of this compound's biological activities, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

Rutin (quercetin-3-O-rutinoside) is a glycoside of the flavonoid quercetin, abundantly found in various plants, including citrus fruits, apples, and tea. It has garnered considerable attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and, most notably, anti-cancer effects.[1][2][3] This guide provides an in-depth analysis of the cytotoxic and cytostatic effects of this compound on a range of cancer cell lines, offering a valuable resource for the scientific community engaged in the discovery and development of novel cancer therapeutics.

Cytotoxic and Anti-Proliferative Effects

This compound exhibits a dose-dependent inhibitory effect on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined in multiple studies. These findings highlight the differential sensitivity of cancer cells to this compound.

| Cancer Cell Line | Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |

| LoVo | Colon Cancer | 29.1 | Not Specified | [4] |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | [4] |

| 786-O | Renal Cancer | 45.2 | 48 | |

| RPMI-7951 | Melanoma | 64.49 ± 13.27 | 24 | |

| SK-MEL-28 | Melanoma | 47.44 ± 2.41 | 24 | |

| PC3 | Prostate Cancer | 900 | 48 | |

| KB-1 | Oral Cancer | 43.8 | 24 | |

| Caski | Cervical Cancer | ~120-150 (Significant viability reduction) | 24 | |

| HCT116 | Colon Cancer | >200 (IC20-50 range) | 24 |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table summarizes the concentration of this compound required to inhibit the growth of different cancer cell lines by 50%. The data indicates that this compound's efficacy varies across cancer types.

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating cancerous cells without inducing an inflammatory response. This compound has been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

Quantitative Analysis of Apoptosis

Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells. Studies have demonstrated a significant increase in the apoptotic cell population following treatment with this compound.

| Cancer Cell Line | Rutin Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Early + Late) | Reference |

| LoVo | 100 | 48 | 52.8% (Early Apoptosis) | |

| MCF-7 | 100 | 48 | 70.8% (Early Apoptosis) | |

| PC3 | 700 | 48 | 36.73% | |

| PC3 (in combination with 5-FU) | 700 (+ 0.75 µM 5-FU) | 48 | 57.8% | |

| RPMI-7951 | 50 | 24 | 75.25% (Apoptotic Index) | |

| SK-MEL-28 | 50 | 24 | 84.19% (Apoptotic Index) | |

| PANC-1 | Not Specified | 48 | Increased apoptosis observed |

Table 2: Apoptotic Effects of this compound on Cancer Cell Lines. This table presents the percentage of cells undergoing apoptosis after treatment with this compound, demonstrating its pro-apoptotic capabilities.

Modulation of Apoptotic Regulators

This compound influences the expression of key proteins involved in the apoptotic cascade. A consistent finding is the alteration of the Bax/Bcl-2 ratio, a critical determinant of cell fate. An increased Bax/Bcl-2 ratio favors apoptosis. Rutin treatment has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2 in various cancer cell lines. Furthermore, this compound treatment leads to the activation of executioner caspases, such as caspase-3 and caspase-9, which are essential for the dismantling of the cell during apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the progression of the cell cycle, thereby preventing cancer cell division and proliferation. The specific phase of the cell cycle at which arrest occurs can vary depending on the cancer cell line and the concentration of this compound.

| Cancer Cell Line | Rutin Concentration (µM) | Treatment Duration (hours) | Phase of Cell Cycle Arrest | Key Observations | Reference |

| Caski | 90 | 24 | G0/G1 | 76.29% of cells in G0/G1 | |

| Caski | 120 | 24 | G0/G1 | 82.24% of cells in G0/G1 | |

| Caski | 150 | 24 | G0/G1 | - | |

| HeLa | Increasing doses | 24 | G0/G1 | Significant cell growth arrest | |

| LoVo | Not Specified | 24 | S Phase | - | |

| MCF-7 | Not Specified | 24 | S Phase | - | |

| 786-O | 50 | 48 | Sub-G1 | ~30% increase in sub-G1 population |

Table 3: Effect of this compound on Cell Cycle Progression. This table details the phase of the cell cycle at which this compound induces arrest in different cancer cell lines.

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are mediated through the modulation of various intracellular signaling pathways that are often dysregulated in cancer. Key pathways affected include the PI3K/Akt and MAPK pathways, which are central to cell growth, survival, and proliferation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival pathway that is frequently hyperactivated in cancer. Rutin has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition leads to the downstream suppression of anti-apoptotic signals and a reduction in cell proliferation.

Figure 1: Simplified diagram of this compound's effect on the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in cancer, regulating processes such as proliferation, differentiation, and apoptosis. Rutin has been reported to modulate the activity of these kinases, contributing to its anti-cancer effects. For instance, in some cancer cells, Rutin has been shown to downregulate the phosphorylation of ERK1/2, which is often associated with decreased proliferation.

Figure 2: Simplified diagram of this compound's modulation of the MAPK/ERK signaling pathway.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section outlines the detailed methodologies for the key experiments cited.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control.

Figure 3: Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Figure 4: Workflow for the Annexin V/PI Apoptosis Assay.

Cell Cycle Analysis (Flow Cytometry with PI Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The compiled evidence strongly suggests that this compound possesses significant anti-cancer properties against a variety of cancer cell lines. Its ability to induce apoptosis and cause cell cycle arrest, coupled with its modulation of key cancer-related signaling pathways, positions it as a promising candidate for further preclinical and clinical investigation.

Future research should focus on:

-

In vivo studies: To validate the in vitro findings in animal models of cancer.

-

Combination therapies: To explore the synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and reduce toxicity.

-

Bioavailability and formulation: To develop formulations that improve the bioavailability of this compound for therapeutic applications.

-

Mechanism of action: To further elucidate the precise molecular targets and signaling pathways affected by this compound in different cancer types.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for more effective and less toxic cancer treatments. The multifaceted biological activities of this compound warrant continued and rigorous investigation.

References

- 1. The potential role of rutin, a flavonoid, in the management of cancer through modulation of cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Rutin Hydrate Solubility in DMSO and Water: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the solubility characteristics of rutin hydrate in dimethyl sulfoxide (DMSO) and water, tailored for researchers, scientists, and professionals in drug development. The document outlines quantitative solubility data, detailed experimental protocols, and best practices for preparing solutions for various experimental settings.

Executive Summary

Rutin, a flavonoid glycoside, is a subject of extensive research due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] A significant challenge in its experimental application is its low aqueous solubility.[2][3] This guide details the solubility of its common commercial form, this compound, in both the organic solvent DMSO and in aqueous systems. It provides standardized protocols to ensure consistent and reproducible solution preparation for in vitro and other experimental models.

Solubility Data

This compound exhibits significantly different solubility profiles in DMSO compared to water. DMSO is an excellent solvent for creating high-concentration stock solutions, while its solubility in aqueous buffers is very limited.[4] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the compound's solubility.[5]

The quantitative solubility data from various suppliers is summarized below. The variation in reported values may be attributed to differences in the specific form of this compound (e.g., trihydrate), purity, and the experimental conditions used for measurement (e.g., temperature, sonication).

| Solvent System | Reported Solubility | Molar Equivalent (approx.) | Notes | Source(s) |

| DMSO | 25 mg/mL | 40.9 mM | - | |

| 100 mg/mL | 163.8 mM | Use of fresh DMSO is recommended. | ||

| 125 mg/mL | 204.7 mM | Ultrasonic assistance may be required. | ||

| Water (Cold/Room Temp) | ~0.125 mg/mL | ~0.2 mM | Described as "hardly soluble" or "very low". | |

| Water (Boiling) | 12.5 g/100 mL (125 mg/mL) | 204.7 mM | Significantly more soluble in boiling water. | |

| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | 0.26 mM | Prepared by first dissolving in DMF. | |

| Pyridine | 50 mg/mL | 81.9 mM | - |

Note: Molar equivalents are calculated based on the anhydrous molecular weight of rutin (610.52 g/mol ).

Experimental Protocols

Successful experimentation with this compound relies on proper solubilization techniques to avoid precipitation, especially when introducing it into aqueous cell culture media or buffers.

This protocol is suitable for preparing a concentrated stock solution that can be stored and later diluted for various assays.

Materials:

-

This compound powder

-

Anhydrous (dry) DMSO

-

Sterile microcentrifuge tubes or glass vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Analytical balance

Methodology:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. Perform this in a chemical fume hood if toxicity is a concern.

-

Solvent Addition: Calculate and add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 25-100 mg/mL).

-

Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

-

Sonication (Optional): If the compound does not fully dissolve, place the vial in a water bath sonicator for 10-30 minutes. Gentle warming to 37°C can also aid dissolution for less temperature-sensitive compounds.

-

Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear before use. The presence of any precipitate indicates that the solution is supersaturated or not fully dissolved.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage, protected from light.

Due to this compound's poor aqueous solubility, direct dissolution in buffers or cell culture media is not feasible for most concentrations. The standard method involves diluting a high-concentration DMSO stock solution into the final aqueous medium.

Materials:

-

This compound stock solution in DMSO (from Protocol 1)

-

Pre-warmed (37°C) sterile cell culture medium or buffer (e.g., PBS)

-

Sterile conical tubes or multi-well plates

Methodology:

-

Determine Final Concentrations: Decide the final working concentrations of this compound and the maximum tolerable DMSO concentration for your cells (typically ≤0.5%, with ≤0.1% being preferred).

-

Serial Dilution (in DMSO): If a range of concentrations is needed for a dose-response experiment, perform serial dilutions of the DMSO stock solution using DMSO, not the aqueous medium. This ensures the compound remains dissolved before the final dilution step.

-

Final Dilution: Add the small volume of the DMSO stock (or serially diluted stock) directly to the pre-warmed culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium (final DMSO concentration: 0.1%).

-

Rapid Mixing: Immediately after adding the DMSO stock to the aqueous medium, mix thoroughly by gentle vortexing or by pipetting up and down. This rapid dispersion is critical to prevent the compound from precipitating out of the solution.

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium without the compound. This is essential to distinguish the effects of the compound from those of the solvent.

Visualization of Experimental Workflows

Diagrams created using Graphviz provide clear visual representations of the necessary experimental and logical steps for handling this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical Structure–Antioxidant Activity Relationship of Water–Based Enzymatic Polymerized Rutin and Its Wound Healing Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mjvm.journals.ekb.eg [mjvm.journals.ekb.eg]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

Rutin Hydrate: A Potential Therapeutic Agent for Diabetes Mellitus

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Rutin hydrate, a ubiquitous flavonoid glycoside, has garnered significant scientific interest for its multifaceted pharmacological activities, particularly its potential as a therapeutic agent for diabetes mellitus. This technical guide provides a comprehensive overview of the current preclinical and clinical evidence supporting the antidiabetic effects of this compound. We delve into its mechanisms of action, including its potent antioxidant and anti-inflammatory properties, and its influence on critical signaling pathways such as PI3K/Akt, AMPK, and Nrf2. This document summarizes key quantitative data from in vivo and in vitro studies in structured tables for comparative analysis, details relevant experimental protocols, and presents visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential in the context of diabetes drug discovery and development.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both.[1][2] The global prevalence of diabetes is escalating, creating an urgent need for novel and effective therapeutic strategies with favorable safety profiles.[1] Rutin (quercetin-3-O-rutinoside), a flavonoid found abundantly in dietary sources like buckwheat, citrus fruits, and tea, has emerged as a promising candidate due to its wide range of biological activities, including antioxidant, anti-inflammatory, and antihyperglycemic effects.[3][4] This guide aims to provide a detailed technical overview of the scientific evidence supporting the use of this compound in diabetes management.

Mechanism of Action

This compound exerts its antidiabetic effects through a variety of mechanisms, primarily centered around its antioxidant and anti-inflammatory properties, as well as its ability to modulate key signaling pathways involved in glucose homeostasis.

Antioxidant Effects

Oxidative stress is a key contributor to the pathogenesis of diabetes and its complications. Rutin has been shown to be a potent antioxidant. In streptozotocin (STZ)-induced diabetic rats, oral administration of rutin (100 mg/kg for 45 days) significantly improved the antioxidant status by decreasing lipid peroxidation products and increasing the levels of both enzymatic and non-enzymatic antioxidants in the liver, kidney, and brain. Rutin's antioxidant activity is also linked to the upregulation of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

Anti-inflammatory Effects

Chronic low-grade inflammation is closely associated with insulin resistance and the development of type 2 diabetes. Rutin has demonstrated significant anti-inflammatory properties. Studies in high-fat diet and STZ-induced diabetic rats have shown that rutin administration (50 and 100 mg/kg for 3 weeks) can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

Modulation of Signaling Pathways

Rutin's therapeutic effects in diabetes are mediated through its influence on several key signaling pathways:

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a crucial regulator of glucose metabolism, promoting glucose uptake and glycogen synthesis. Rutin has been shown to activate this pathway, thereby improving insulin sensitivity. In insulin-resistant hepatocytes, rutin was found to increase the levels of IRS-1, IRS-2, PI3K, and phosphorylated Akt, leading to enhanced glycogen synthesis and reduced gluconeogenesis.

-

AMPK Pathway: AMP-activated protein kinase (AMPK) is a key energy sensor that, when activated, stimulates glucose uptake and fatty acid oxidation. Rutin has been reported to activate AMPK signaling, which may contribute to its antidiabetic effects.

-

Nrf2 Pathway: As mentioned earlier, rutin can upregulate the Nrf2 pathway, which not only combats oxidative stress but also has protective effects against diabetic complications like neuropathy.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from key studies investigating the effects of this compound in diabetic models.

Table 1: Effects of Rutin on Glycemic Control and Insulin Levels in STZ-Induced Diabetic Rats

| Parameter | Control | Diabetic Control | Diabetic + Rutin (50 mg/kg) | Diabetic + Rutin (100 mg/kg) | Reference |

| Fasting Plasma Glucose (mg/dL) | 98.9 ± 13.7 | 397 ± 57.5 | - | 149 ± 30.3 | |

| Plasma Insulin (ng/mL) | 2.45 ± 0.67 | 0.59 ± 0.18 | - | 0.82 ± 0.21 | |

| Glycosylated Hemoglobin (%) | - | Increased | Reduced | Reduced |

Table 2: Effects of Rutin on Antioxidant Enzymes and Lipid Peroxidation in STZ-Induced Diabetic Rats

| Parameter | Control | Diabetic Control | Diabetic + Rutin (100 mg/kg) | Reference |

| Superoxide Dismutase (SOD) | Normal | Decreased | Increased | |

| Catalase (CAT) | Normal | Decreased | Increased | |

| Glutathione Peroxidase (GPx) | Normal | Decreased | Increased | |

| Thiobarbituric Acid Reactive Substances (TBARS) | Normal | Increased | Decreased |

Table 3: Effects of Rutin on Inflammatory Cytokines in HFD/STZ-Induced Diabetic Rats

| Parameter | Control | Diabetic Control | Diabetic + Rutin (50 mg/kg) | Diabetic + Rutin (100 mg/kg) | Reference |

| IL-6 | Normal | Increased | Reduced | Reduced | |

| TNF-α | Normal | Increased | Reduced | Reduced |

Table 4: Effects of Rutin Supplementation in Patients with Type 2 Diabetes Mellitus

| Parameter | Placebo Group (Change) | Rutin Group (500 mg/day) (Change) | Reference |

| Fasting Blood Glucose | - | Significant Decrease | |

| HbA1c | - | Significant Decrease | |

| Systolic Blood Pressure | - | Significant Reduction | |

| Diastolic Blood Pressure | - | Significant Reduction | |

| Superoxide Dismutase (SOD) | - | Significant Increase | |

| Glutathione Peroxidase (GPx) | - | Significant Increase |

Experimental Protocols

In Vivo: Streptozotocin (STZ)-Induced Diabetic Rat Model

-

Animal Model: Male Wistar rats are typically used.

-

Induction of Diabetes: A single intraperitoneal injection of STZ (commonly 50-60 mg/kg body weight) dissolved in citrate buffer is administered to induce diabetes. Diabetes is confirmed by measuring blood glucose levels after a few days, with levels above a certain threshold (e.g., 250 mg/dL) indicating a diabetic state.

-

Rutin Administration: this compound is typically administered orally via gavage at doses ranging from 50 to 100 mg/kg body weight daily for a specified period (e.g., 3 to 7 weeks).

-

Outcome Measures: At the end of the treatment period, various parameters are assessed, including:

-

Glycemic Control: Fasting blood glucose, plasma insulin, and glycosylated hemoglobin (HbA1c).

-

Oxidative Stress Markers: Levels of antioxidant enzymes (SOD, CAT, GPx) and lipid peroxidation products (TBARS) in tissues like the liver, kidney, and brain.

-

Inflammatory Markers: Levels of pro-inflammatory cytokines (IL-6, TNF-α) in serum or tissues.

-

Histopathology: Examination of pancreatic, liver, and kidney tissues for structural changes.

-

In Vitro: Insulin Resistance in HepG2 Cells

-

Cell Line: Human hepatoma (HepG2) cells are a common in vitro model for studying hepatic insulin resistance.

-

Induction of Insulin Resistance: Insulin resistance is induced by treating the cells with high concentrations of glucose or glucosamine.

-

Rutin Treatment: Rutin is added to the cell culture medium at various concentrations to assess its effects on insulin signaling and glucose metabolism.

-

Outcome Measures:

-

Glucose Consumption and Uptake: Measurement of glucose levels in the culture medium and cellular glucose uptake.

-

Signaling Pathway Analysis: Western blotting is used to determine the expression and phosphorylation levels of key proteins in the PI3K/Akt pathway (e.g., IRS-1, Akt, GSK3β, FOXO1).

-

Gene Expression: Analysis of genes involved in gluconeogenesis (e.g., PEPCK, G6Pase).

-

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound in diabetes.

Experimental Workflow

Caption: General experimental workflow for in vivo studies.

Logical Relationships

Caption: Rutin's properties and their antidiabetic effects.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound as a therapeutic agent for diabetes mellitus. Its ability to mitigate hyperglycemia, oxidative stress, and inflammation through the modulation of key signaling pathways makes it a compelling candidate for further investigation. While preclinical data are robust, there is a need for more extensive, well-designed clinical trials to establish the efficacy and safety of this compound in human diabetic populations. Future research should also focus on optimizing delivery systems to enhance its bioavailability and exploring its potential in combination therapies with existing antidiabetic drugs. The multifaceted nature of rutin's action suggests it could be a valuable addition to the therapeutic arsenal for managing diabetes and its associated complications.

References

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. japsonline.com [japsonline.com]

- 3. Mechanisms of antidiabetic effects of flavonoid rutin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The effects of rutin supplement on blood pressure markers, some serum antioxidant enzymes, and quality of life in patients with type 2 diabetes mellitus compared with placebo [frontiersin.org]

Unveiling the Antimicrobial Potential of Rutin Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutin hydrate, a ubiquitous flavonoid glycoside, has emerged as a promising natural compound with a broad spectrum of antimicrobial activities. This technical guide provides an in-depth exploration of the antimicrobial properties of this compound, consolidating current research findings on its efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and viruses. The document details the mechanisms of action, summarizes quantitative data on its antimicrobial potency, and provides comprehensive experimental protocols for key assays. Furthermore, this guide presents visual representations of experimental workflows and proposed mechanisms to facilitate a deeper understanding of this compound's potential in the development of novel antimicrobial therapies.

Introduction

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new therapeutic agents. Natural products, with their vast structural diversity and inherent biological activity, represent a significant reservoir for novel antimicrobial leads. Rutin (quercetin-3-O-rutinoside) hydrate, a flavonoid abundantly found in various plants, has garnered considerable attention for its multifaceted pharmacological properties, including its antimicrobial effects.[1][2] This guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed overview of the antimicrobial attributes of this compound and its potential applications in combating infectious diseases.

Antibacterial Activity of this compound

This compound has demonstrated significant antibacterial activity against a wide array of both Gram-positive and Gram-negative bacteria.[3][4] Its efficacy is attributed to several mechanisms, including the disruption of bacterial cell membrane integrity, inhibition of efflux pumps, and interference with crucial enzymatic pathways.[3]

Spectrum of Activity and Minimum Inhibitory Concentrations (MIC)

Studies have consistently reported the bacteriostatic and bactericidal effects of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter for quantifying its potency. A summary of reported MIC values for this compound against several bacterial species is presented in Table 1.

| Bacterial Strain | Gram Stain | MIC of this compound (µg/mL) | Reference |

| Staphylococcus epidermidis ATCC 35984 | Positive | 128 | |

| Enterobacter cloacae ATCC 13047 | Negative | 128 | |

| Bacillus subtilis PCM 2021 | Positive | 256 | |

| Enterococcus faecalis ATCC 29212 | Positive | 256 | |

| Klebsiella pneumoniae ATCC 27736 | Negative | 256 | |

| Proteus mirabilis ATCC 7002 | Negative | 256 | |

| Staphylococcus aureus ATCC 25923 | Positive | 512 | |

| Escherichia coli ATCC 25922 | Negative | 512 | |

| Staphylococcus epidermidis ATCC 12228 | Positive | 512 | |

| Pseudomonas aeruginosa ATCC 27853 | Negative | 1024 | |

| Acinetobacter baumannii ATCC 19606 | Negative | 1024 | |

| Pseudomonas aeruginosa (MDR) | Negative | 512 |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains

Synergistic Effects with Conventional Antibiotics

A significant aspect of this compound's antimicrobial potential lies in its ability to act synergistically with existing antibiotics, potentially restoring their efficacy against resistant strains. The combination of this compound with aminoglycoside antibiotics, such as amikacin, has been shown to be particularly effective against Gram-negative bacteria. This synergistic interaction is often quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of synergy.

| Bacterial Strain | Antibiotic | FIC of this compound | FIC of Antibiotic | FICI | Interpretation | Reference |

| Escherichia coli ATCC 25922 | Amikacin | 0.25 | 0.25 | 0.5 | Synergy | |

| Klebsiella pneumoniae ATCC 27736 | Amikacin | 0.125 | 0.5 | 0.625 | Additive | |

| Pseudomonas aeruginosa ATCC 27853 | Amikacin | 0.25 | 0.125 | 0.375 | Synergy | |

| Acinetobacter baumannii ATCC 19606 | Amikacin | 0.125 | 0.25 | 0.375 | Synergy | |

| Staphylococcus aureus ATCC 25923 | Amikacin | 0.5 | 0.5 | 1.0 | Additive | |

| Enterococcus faecalis ATCC 29212 | Amikacin | 0.5 | 0.25 | 0.75 | Additive |

Table 2: Synergistic Activity of this compound with Amikacin

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which exhibit increased resistance to antimicrobial agents. This compound has demonstrated the ability to inhibit biofilm formation by various pathogenic bacteria. This anti-biofilm activity is crucial in combating chronic and persistent infections.

| Bacterial Strain | This compound Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |

| Pseudomonas aeruginosa (MDR) | 50 | Significant inhibition | |

| Klebsiella pneumoniae | 256 | Significant reduction in biomass | |

| Klebsiella pneumoniae | 512 | Significant reduction in biomass | |

| Streptococcus suis | 156.3 (1/2 MIC) | Significant inhibition | |

| Escherichia coli | 1/2 MIC | Greatly reduced | |

| Staphylococcus aureus | 1/2 MIC | Greatly reduced |

Table 3: Biofilm Inhibitory Activity of this compound

Antifungal and Antiviral Properties

Beyond its antibacterial effects, this compound has also shown promise as an antifungal and antiviral agent.

Antifungal Activity

Rutin has demonstrated antifungal activity against various fungal species, including Candida albicans. Studies have shown that rutin can inhibit the growth of C. albicans and may have a therapeutic effect on septic arthritis caused by this opportunistic pathogen. Semisynthetic derivatives of rutin have also exhibited good antifungal activity against Candida species.

Antiviral Activity

Rutin has been investigated for its antiviral properties against several viruses. Research suggests that rutin can inhibit the replication of viruses such as the dengue virus and may have potential as an inhibitor of the SARS-CoV-2 main protease. However, further in-depth studies are required to fully elucidate its antiviral mechanisms and efficacy.

Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is multifaceted, involving several distinct mechanisms that disrupt microbial physiology and virulence.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]

- 3. The Direction of the Antibacterial Effect of this compound and Amikacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

Rutin Hydrate: A Multifaceted Approach to Cardiovascular Protection

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Rutin hydrate, a ubiquitous flavonoid glycoside, has garnered significant scientific attention for its potential therapeutic applications in cardiovascular diseases. Its well-documented antioxidant, anti-inflammatory, and anti-apoptotic properties position it as a promising candidate for the development of novel cardioprotective agents.[1][2] This technical guide provides an in-depth overview of the mechanisms of action of this compound in cardiovascular protection, supported by quantitative data from key preclinical studies. It details the experimental methodologies employed in these investigations and visualizes the complex signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Mechanisms of Cardiovascular Protection

This compound exerts its cardioprotective effects through a multi-pronged approach, primarily targeting oxidative stress, inflammation, and apoptosis—the three pillars of many cardiovascular pathologies.

-

Antioxidant Activity : Rutin is a potent scavenger of reactive oxygen species (ROS), which are key contributors to cellular damage in conditions like ischemia-reperfusion injury and atherosclerosis.[3][4] It also enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), thereby bolstering the cell's natural defense against oxidative stress.[5]

-

Anti-inflammatory Effects : Chronic inflammation is a critical factor in the progression of cardiovascular diseases, including atherosclerosis and cardiac remodeling. Rutin has been shown to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-

Anti-apoptotic and Pro-survival Signaling : Rutin promotes cardiomyocyte survival by inhibiting apoptosis. It modulates the expression of key apoptotic proteins, increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. Furthermore, it activates pro-survival signaling pathways, including the ERK1/2 and PI3K/Akt pathways, which are crucial for cell growth and survival.

This compound in Specific Cardiovascular Conditions: Preclinical Evidence

Coronary Heart Disease (CHD) and Myocardial Infarction

In a porcine model of coronary heart disease, rutin administration demonstrated significant cardioprotective effects. Treatment with rutin improved cardiac function, reduced myocardial infarct size, and modulated key signaling pathways involved in cardiac injury and remodeling.

Quantitative Data from Porcine CHD Model

| Parameter | CHD Model Group | CHD Model + Rutin (45 mg/kg) | Sham Group | Citation |

| LVEF (%) | Lower than sham (P<0.01) | Attenuated reduction (P<0.01 vs. CHD) | Normal | |

| LVID (mm) | Higher than sham (P<0.01) | Attenuated increase (P<0.01 vs. CHD) | Normal | |

| Infarct Size (%) | Significantly increased (P<0.01 vs. sham) | Significantly reduced (P<0.01 vs. CHD) | No infarct | |

| SOD Activity | Significantly reduced (P<0.01 vs. sham) | Significantly attenuated reduction (P<0.01 vs. CHD) | Normal | |

| CAT Activity | Significantly reduced (P<0.01 vs. sham) | Significantly attenuated reduction (P<0.01 vs. CHD) | Normal | |

| GSH-Px Activity | Significantly reduced (P<0.01 vs. sham) | Significantly attenuated reduction (P<0.01 vs. CHD) | Normal | |

| TGF-β1 Expression | Increased (P<0.01 vs. sham) | Significantly attenuated increase (P<0.01 vs. CHD) | Normal | |

| SMAD2 Expression | Increased (P<0.01 vs. sham) | Decreased (P<0.01 vs. CHD) | Normal | |

| p-ERK1/2 Expression | Reduced | Recovered expression | Normal | |

| p-Akt Expression | Reduced | Increased expression | Normal |

Experimental Workflow: Porcine Model of Coronary Heart Disease

Caption: Workflow for the porcine model of coronary heart disease.

Signaling Pathways Modulated by Rutin in CHD

Caption: Rutin's modulation of signaling pathways in coronary heart disease.

Myocardial Ischemia-Reperfusion (I/R) Injury

Rutin has demonstrated significant protective effects against myocardial I/R injury by inhibiting apoptosis and pyroptosis. Studies in rat models of I/R injury and in vitro models using H9c2 cardiomyocytes have elucidated the underlying molecular mechanisms.

Quantitative Data from Rat I/R Injury Model

| Parameter | I/R Group | I/R + Rutin Group | Sham Group | Citation |

| Myocardial Infarct Area (%) | Increased | Significantly reduced | - | |

| Apoptosis (TUNEL assay) | Increased | Decreased | - | |

| CK-MB Levels | Increased | Reduced | - | |

| cTnT/I Levels | Increased | Reduced | - | |

| Malondialdehyde (MDA) Levels | Increased | Reduced | - | |

| NF-κB Protein Expression | Upregulated | Downregulated | - | |

| NLRP3 Protein Expression | Upregulated | Downregulated | - | |

| Cleaved Caspase-1 Expression | Upregulated | Downregulated | - |

Signaling Pathway: Rutin's Role in I/R Injury

References

- 1. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]

- 2. medschool.vcu.edu [medschool.vcu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Video: Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts [jove.com]

- 5. Scientific Protocol for H&E staining in Heart and Skeletal Muscle [protocols.io]

In Vitro Cellular Uptake and Metabolism of Rutin Hydrate: A Technical Guide for Researchers

This document provides a comprehensive technical overview of the in-vitro cellular uptake, metabolism, and biological signaling of Rutin hydrate. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.

Quantitative Data Summary

The following tables consolidate quantitative data from various in-vitro studies on this compound, facilitating a comparative analysis of its cellular interactions and metabolic fate.

Table 1: Cellular Uptake and Permeability of Rutin

| Cell Line | Rutin Concentration (µM) | Incubation Time (h) | Intracellular Concentration (nmol/mg protein) | Apparent Permeability (Papp) (cm/s) | Transport Direction | Reference |

| Caco-2 | 100 | 2 | 109.61 ± 4.81 | - | - | [1] |

| Caco-2 | 100 | 6 | Increased steadily over 6h | - | - | [1] |

| Caco-2 | - | - | - | 0.45 x 10⁻⁶ | Apical to Basolateral | |

| Caco-2 | - | - | - | 1.25 x 10⁻⁶ | Basolateral to Apical |

Table 2: In Vitro Metabolism of Rutin

| Cell Line/System | Incubation Time (h) | Parent Compound | Major Metabolites Identified | Percentage Metabolized | Analytical Method | Reference |

| Caco-2 | 2 | Rutin (100 µM) | Glucuronidated rutin | ~33% | HPLC-MS/MS | [1][2][3] |

| Caco-2 | 2 | Rutin (100 µM) | Intracellular Glucuronidated Rutin: 37.26 ± 4.61 nmol/mg protein | - | HPLC-MS/MS | |

| Rat Intestine | - | Rutin | Quercetin | - | HPLC | |

| Circulation (Rat, oral admin.) | - | Rutin | Quercetin sulfates and glucuronides | - | HPLC |

Table 3: Cytotoxicity and Biological Effects of Rutin

| Cell Line | Rutin Concentration (µM) | Incubation Time (h) | Effect | Assay | Reference |

| HepG2 | 52.7 | - | IC₅₀ (inhibitory action on viability) | Alamar Blue | |

| HepG2 | 5 and 10 | - | Decreased cellular cholesterol | - | |

| SW480 | 400-700 | - | Cell cycle arrest at G1 phase | - | |

| H9c2(2-1) | 100 | 24 | No significant decrease in viability | MTT | |

| HepaRG | 100 | 24 | Slightly reduced viability | MTT | |

| HaCaT | 100 | 24 | No significant decrease in viability | MTT |

Detailed Experimental Protocols

This section outlines the methodologies for key in-vitro experiments concerning this compound.

Cell Culture

-

Cell Lines: Caco-2 (human colorectal adenocarcinoma) and HepG2 (human liver carcinoma) cells are commonly used.

-

Media: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and a 1% penicillin-streptomycin solution.

-

Conditions: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. For transport studies, Caco-2 cells are seeded on permeable supports (e.g., Millicell Cell Culture Inserts) and allowed to differentiate for 19-21 days, with transepithelial electrical resistance (TEER) values exceeding 300 Ω·cm² indicating monolayer integrity.

Cellular Uptake and Transport Studies

-

Cell Seeding: Seed Caco-2 cells at a density of 6 x 10⁵ cells/cm² on six-well plates for uptake studies or 1 x 10⁵ cells/cm² on permeable inserts for transport studies.

-

Pre-incubation: Before the experiment, wash the cells with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution, HBSS) and pre-incubate at 37°C.

-

Treatment: Add this compound (dissolved in a vehicle like DMSO, with final concentration typically ≤0.1%) to the apical (AP) or basolateral (BL) side of the cell monolayer at desired concentrations.

-

Incubation: Incubate for specified time points (e.g., 10 minutes to 6 hours).

-

Sample Collection:

-

Uptake: At the end of the incubation, wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular rutin. Lyse the cells using a suitable lysis buffer or through freeze-thaw cycles.

-

Transport: Collect samples from both the AP and BL compartments at each time point.

-

-

Quantification:

-

Analyze the concentration of rutin and its metabolites in the cell lysate and transport samples using a validated HPLC-MS/MS method.

-

Normalize intracellular concentrations to the total protein content of the cell lysate, determined by an assay such as the BCA assay.

-

Metabolism Analysis

-

Sample Preparation: Collect cell lysates and culture media following incubation with this compound. Samples can be treated with β-glucuronidase to hydrolyze glucuronidated metabolites back to the aglycone for quantification.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to concentrate the analytes and remove interfering substances. For instance, samples can be extracted three times with ethyl acetate.

-

Analytical Method:

-

Chromatography: Use a C18 reverse-phase HPLC column.

-

Mass Spectrometry: Employ tandem mass spectrometry (MS/MS) in electrospray ionization (ESI) negative-ion mode. For rutin, the parent ion is typically m/z 609.4 and the product ion m/z 300.4.

-

Quantification: Develop a standard curve using a reference standard and an internal standard (e.g., emodin).

-

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Expose cells to a range of this compound concentrations for a specified duration (e.g., 24 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Schematics

The following diagrams, generated using DOT language, provide a visual representation of the experimental workflow and the key signaling pathways modulated by this compound.

Caption: General workflow for in-vitro analysis of this compound.

Caption: Simplified metabolic pathway of Rutin in vitro.

References

A Technical Guide to the Genotoxicity and Safety Profile of Rutin Hydrate

Executive Summary

Rutin (quercetin-3-O-rutinoside), a flavonoid glycoside found in numerous plants, is widely investigated for its diverse pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects[1][2][3]. This technical guide provides a comprehensive overview of the genotoxicity and preclinical safety profile of Rutin hydrate, drawing from a range of in vitro and in vivo studies. The data herein is intended to inform risk assessment and guide future research in drug development.

The genotoxicity profile of rutin presents a complex picture. In vitro, rutin has demonstrated mutagenic potential in the Ames test, specifically by inducing frameshift mutations[4]. However, results from mammalian cell assays are more ambiguous, with some studies reporting equivocal responses in the in vitro micronucleus test[4]. In contrast, in vivo studies generally suggest a lack of genotoxic effects at high dose levels. For instance, the micronucleus test in mouse bone marrow did not show DNA damage, and the comet assay revealed damage only at a specific high dose, suggesting a potential threshold effect.

The safety profile from acute, sub-chronic, and chronic toxicity studies indicates that rutin is practically non-toxic when administered orally. The oral LD50 in rodents is high, though intraperitoneal administration results in significantly lower LD50 values. Long-term dietary administration has established No-Observed-Adverse-Effect Levels (NOAELs), with adverse effects such as reduced body weight gain or minor kidney changes in male rats only occurring at very high concentrations. This document synthesizes quantitative data into structured tables, details the methodologies of key toxicological assays, and visualizes relevant workflows and signaling pathways to provide a thorough resource for the scientific community.

Genotoxicity Profile

The assessment of genotoxicity is critical for any compound intended for therapeutic use. Studies on this compound have yielded mixed results, highlighting a notable difference between in vitro bacterial assays and in vivo mammalian systems.

In Vitro Genotoxicity Studies

1.1.1 Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to produce genetic mutations. Rutin showed an equivocal response in some assays but was also found to be a potent inductor of revertants in Salmonella typhimurium, suggesting it is capable of producing frameshift mutations.

Table 1: Summary of Ames Test Results for Rutin

| Test System | Strains | Metabolic Activation (S9) | Concentration | Result | Reference |

| Salmonella typhimurium | TA97a, TA98, TA100, TA102, TA1535 | With and Without | Not specified | Potent revertant inductor; capable of producing frameshift mutations |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the principles of OECD Guideline 471.

-

Strain Preparation: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are cultured overnight in a nutrient broth to reach a specific cell density.

-

Metabolic Activation: A rat liver homogenate (S9 fraction) is prepared and mixed with cofactors (e.g., NADP, G6P) to create the S9 mix. This simulates mammalian metabolism for pro-mutagens.

-

Exposure: The test is run in parallel with and without the S9 mix. In test tubes, the following are combined:

-

0.1 mL of the bacterial culture.

-

0.1 mL of this compound solution (at various concentrations) or a control (solvent or positive control).

-

0.5 mL of the S9 mix or a phosphate buffer (for non-activation plates).

-

-

Plating: The mixture is briefly pre-incubated at 37°C. Molten top agar (approx. 2 mL) containing a trace amount of histidine and biotin is added to each tube. The contents are then poured onto minimal glucose agar plates.

-

Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies compared to the negative control.

Diagram: Ames Test Experimental Workflow

References

The Modulatory Role of Rutin Hydrate on Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutin hydrate, a ubiquitous flavonoid glycoside, has garnered significant scientific attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][2] These therapeutic properties are intrinsically linked to its ability to modulate a complex network of intracellular signaling pathways. This technical guide provides an in-depth analysis of the molecular interactions of this compound with key cellular signaling cascades, including the NF-κB, PI3K/Akt/mTOR, MAPK, Nrf2, and JAK/STAT pathways. We present a comprehensive summary of quantitative data from recent studies, detailed outlines of relevant experimental methodologies, and visual representations of the signaling pathways to facilitate a deeper understanding of this compound's mechanism of action and to support its further development as a potential therapeutic agent.

Introduction

Rutin (quercetin-3-O-rutinoside), and its hydrate form, is a natural bioflavonoid found abundantly in a variety of plants, including citrus fruits, apples, and buckwheat.[1][3] Its wide-ranging biological effects are primarily attributed to its capacity to interfere with and regulate critical signaling pathways that govern cellular processes such as inflammation, proliferation, apoptosis, and oxidative stress.[4] Understanding these interactions at a molecular level is crucial for harnessing the full therapeutic potential of this compound in the prevention and treatment of various diseases. This document serves as a technical resource, consolidating current knowledge on the subject for researchers and professionals in the field of drug discovery and development.

Interaction with Key Cellular Signaling Pathways

This compound exerts its pleiotropic effects by targeting multiple signaling nodes. The following sections delineate its interaction with major cellular signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival. In pathological conditions, constitutive activation of NF-κB can lead to chronic inflammation and tumorigenesis. This compound has been shown to be a potent inhibitor of this pathway. It can suppress the activation of IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα. This action retains NF-κB (p65/p50 heterodimer) in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers and other diseases. This compound has been demonstrated to modulate the PI3K/Akt/mTOR pathway, often leading to the induction of apoptosis in cancer cells. It can inhibit the phosphorylation of Akt and mTOR, leading to the downregulation of downstream effectors involved in cell survival and proliferation.

The following diagram depicts the modulatory effect of this compound on the PI3K/Akt/mTOR pathway.

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, plays a pivotal role in regulating a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. This compound has been shown to differentially modulate MAPK pathways depending on the cellular context. For instance, in some cancer cells, it can suppress the phosphorylation of ERK1/2, leading to cell cycle arrest and apoptosis. In other contexts, it may activate JNK and p38 pathways, which are often associated with stress responses and apoptosis.

A diagram illustrating the modulation of the MAPK signaling pathway by this compound is provided below.

Caption: Differential modulation of MAPK pathways by this compound.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. This compound is a known activator of the Nrf2 pathway. By promoting the nuclear translocation of Nrf2, it enhances the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase, thereby protecting cells from oxidative damage.

Below is a diagram illustrating the activation of the Nrf2 signaling pathway by this compound.

Caption: this compound activates the Nrf2 antioxidant pathway.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, inflammation, and cell development. Aberrant activation of the JAK/STAT pathway is implicated in various inflammatory diseases and cancers. Rutin has been shown to inhibit the JAK/STAT pathway by suppressing the phosphorylation of JAK2 and STAT3. This inhibition leads to a reduction in the expression of downstream target genes involved in inflammation and cell proliferation.

The following diagram illustrates the inhibitory effect of this compound on the JAK/STAT signaling pathway.

Caption: this compound inhibits the JAK/STAT signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on cellular signaling pathways.

Table 1: Effects of this compound on NF-κB Pathway Components

| Cell Line/Model | This compound Concentration | Effect | Reference |

| Lipopolysaccharide-induced mastitis mouse model | 25, 50, 100 mg/kg | Dose-dependent decrease in p-p65/p65 and p-IKKβ/IKKβ ratios | |

| Zebrafish liver cells (ZFL) | 10 µM | Significantly down-regulated IL-1β protein levels | |

| Adjuvant-induced arthritic rats | 15 mg/kg | Significantly reduced NF-κB p65 and NF-κBp65 (Ser536) levels |

Table 2: Effects of this compound on PI3K/Akt/mTOR Pathway Components

| Cell Line/Model | This compound Concentration | Effect | Reference |

| A375 and C8161 melanoma cells | Not specified | Downregulation of p-Akt and p-mTOR | |

| PC12 cells | Not specified | Activation of PI3K/Akt/mTOR pathway (neuroprotective effect) | |

| db/db mice (diabetic kidney disease) | 200 mg/kg/day | Inhibits the phosphorylation of the PI3K/AKT/mTOR pathway |

Table 3: Effects of this compound on MAPK Pathway Components

| Cell Line/Model | This compound Concentration | Effect | Reference |

| Angiotensin II-induced H9c2 cardiomyocytes | 50 µM | Downregulated phosphorylated JNK1/2 | |

| Glioma cells | Not specified | Significantly downregulated the expression level of p-ERK1/2 | |

| PC12 cells | Not specified | Activation of ERK1/2 signaling pathway (neuroprotective effect) |

Table 4: Effects of this compound on Nrf2 Pathway Components

| Cell Line/Model | This compound Concentration | Effect | Reference |

| Zebrafish liver cells (ZFL) | 10 µM | Significantly promoted Nrf2 protein expression | |

| Rabbit corneal epithelial cells and mice | Not specified | Increased nuclear expressions of Nrf2 and HO-1 | |

| Human skin fibroblasts (UVA-irradiated) | Not specified | Induced an increase in Nrf2 levels |

Table 5: Effects of this compound on JAK/STAT Pathway Components

| Cell Line/Model | This compound Concentration | Effect | Reference |

| M5-treated HaCaT cells (psoriasis model) | Not specified | Weakened M5-induced upregulation of p-JAK2 and p-STAT3 protein levels |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature to study the interaction of this compound with cellular signaling pathways. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines are used depending on the research question, such as cancer cell lines (e.g., MCF-7, HeLa), neuronal cells (e.g., PC12), and immune cells (e.g., RAW 264.7).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

This compound Preparation: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.

Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

-

Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB p65, Nrf2). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensities are quantified using densitometry software.

Below is a workflow diagram for a typical Western Blotting experiment.

References

A Technical Guide to the Natural Sources and Extraction of Rutin Hydrate

Rutin hydrate, a flavonoid glycoside, is a significant natural compound revered for its wide spectrum of biological activities, including antioxidant, anti-inflammatory, vasoprotective, and neuroprotective effects.[1][2][3][4] This technical guide provides an in-depth overview of its primary natural sources and the methodologies employed for its extraction and purification, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

Rutin is ubiquitously present in the plant kingdom.[5] Its name is derived from Ruta graveolens (common rue), a plant in which it is also found. The concentration of rutin can vary significantly among different plant species and even within different parts of the same plant. Buckwheat is recognized as one of the most abundant natural sources of rutin.

Key botanical sources include:

-

Grains and Seeds: Buckwheat (Fagopyrum esculentum and Fagopyrum tataricum) is a primary commercial source, with Tartary buckwheat containing significantly more rutin than common buckwheat.

-

Fruits: A variety of fruits contain rutin, particularly citrus fruits (oranges, lemons, grapefruits), apples, figs, and berries like cranberries and blackcurrants.

-

Vegetables: Asparagus is a notable source, with higher concentrations found in the tips of green asparagus compared to the bottom parts or white varieties. Other sources include leafy greens like parsley and spinach.

-

Trees and Flowers: The Japanese pagoda tree (Sophora japonica) is a significant source for industrial rutin extraction. Other sources include eucalyptus, lime tree flowers, elder flowers, and hawthorn.

-

Beverages: Rutin is also present in black and green tea infusions.

Table 1: Rutin Content in Various Natural Sources

| Natural Source | Plant Part | Rutin Content | Reference |

| Tartary Buckwheat (F. tataricum) | Seeds | 0.8–1.7% (dry weight) | |

| Tartary Buckwheat (F. tataricum) | Flour | 1.17–1.75% (dry matter) | |

| Common Buckwheat (F. esculentum) | Seeds | ~0.01% (dry weight) | |

| Buckwheat Leaf Flour | Leaves | ~2700 mg/kg (dry weight) | |

| Asparagus (Asparagus officinalis) | Spear Tips (Green) | 6.7 mg/g (dry weight) | |

| Asparagus (Asparagus officinalis) | Spear Bottoms (Green) | 1.9 mg/g (dry weight) | |

| Cassava Leaves (Manihot esculenta) | Leaves | Up to 2.4% (dry weight) | |

| Lettuce (Lactuca sativa) | Leaves | 750.82 µg/g | |

| Broccoli (Brassica oleracea) | - | 102.14 µg/g | |

| Coriander | - | 115 mg/100 g | |

| Basil | - | 15 mg/100 g | |

| Orange Tree Leaves | Leaves | 11 g/kg | |

| Lime Tree Leaves | Leaves | 7 g/kg |

Extraction Methodologies

The extraction of rutin from plant matrices is a critical step that influences the yield and purity of the final product. A range of methods, from conventional solvent-based techniques to modern green technologies, are employed.

2.1. Conventional Extraction Methods

These methods are well-established but may have drawbacks such as long extraction times, high solvent consumption, and potential degradation of thermolabile compounds.

-